molecular formula C9H12ClF2N B12299335 2-(23-Difluorophenyl)propan-2-amine hydrochloride

2-(23-Difluorophenyl)propan-2-amine hydrochloride

Cat. No.: B12299335
M. Wt: 207.65 g/mol
InChI Key: JQFZMOTVBNOGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-difluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 2,3-difluorobenzaldehyde with nitroethane to form 2,3-difluorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2,3-difluorophenyl)propan-2-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of 2-(2,3-difluorophenyl)propan-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or reduce any nitro intermediates.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-difluorophenylacetone, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,3-Difluorophenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as its use in developing new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,3-difluorophenyl)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride
  • 2-(3,4-Difluorophenyl)propan-2-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-(2,3-difluorophenyl)propan-2-amine hydrochloride has unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H12ClF2N

Molecular Weight

207.65 g/mol

IUPAC Name

2-(2,3-difluorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H

InChI Key

JQFZMOTVBNOGCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.